4-(4-Piperidinophenyl)-phenol
Description
Contextual Significance within Organic and Materials Chemistry
In organic chemistry, 4-(4-Piperidinophenyl)-phenol serves as a valuable building block for the synthesis of more complex molecules. The presence of three distinct components—the phenol (B47542), the piperidine (B6355638), and the biphenyl-like core—offers multiple sites for functionalization. The phenolic hydroxyl group can undergo etherification, esterification, and other reactions typical of phenols. acs.orgmdpi.com The secondary amine of the piperidine ring is readily N-substituted, allowing for the introduction of a wide array of functional groups. acs.orgresearchgate.net This dual reactivity makes it a key intermediate in the preparation of diverse derivatives with potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai
From a materials chemistry perspective, the rigid biphenyl-like core combined with the potential for strong intermolecular hydrogen bonding via the phenolic proton and the piperidine nitrogen suggests its utility in the design of novel materials. up.ac.za These include liquid crystals, polymers, and supramolecular assemblies. The ability to tailor the molecule's properties through substitution on the phenol or piperidine moieties allows for the fine-tuning of material characteristics such as thermal stability, solubility, and electronic properties.
Interdisciplinary Relevance and Research Trajectories
The structural motifs present in this compound are found in numerous biologically active compounds, leading to significant interdisciplinary interest. The 4-phenylpiperidine (B165713) substructure is a common feature in many pharmaceuticals, particularly those targeting the central nervous system. acs.orgnih.gov For instance, derivatives of 4-phenylpiperidine are known to act as antagonists at the NMDA receptor. acs.orgnih.gov
Consequently, research trajectories involving this compound and its derivatives often focus on the exploration of their biological activities. ontosight.ainih.gov By modifying the core structure, researchers can investigate structure-activity relationships and develop new therapeutic agents. ontosight.ai The intersection of organic synthesis, medicinal chemistry, and pharmacology is a key area where this compound shows significant promise.
Structural Framework and Nomenclature Precision
The systematic IUPAC name for this compound is 4-(4-Piperidinophenyl)phenol. It consists of a phenol ring where the hydrogen atom at the para-position (position 4) is substituted with a 4-piperidinophenyl group. The piperidine ring is attached to the phenyl group at its nitrogen atom (position 1) and the phenyl group is attached to the phenol at its para-position (position 4).
The key structural features are:
A phenol group : An aromatic ring with a hydroxyl (-OH) substituent.
A piperidine ring : A saturated six-membered heterocycle containing one nitrogen atom.
A phenyl linker : An aromatic ring connecting the phenol and piperidine moieties.
Overview of Research Scope and Key Academic Themes
Research concerning this compound and its analogs encompasses several key academic themes:
Synthetic Methodology: The development of efficient and selective methods for the synthesis of the core structure and its derivatives is a primary focus. acs.orgnih.govchemrxiv.org This includes exploring new catalytic systems and reaction conditions.
Medicinal Chemistry: A significant area of research involves the design and synthesis of derivatives with potential therapeutic applications, particularly as enzyme inhibitors or receptor ligands. researchgate.netnih.gov
Materials Science: The investigation of this compound and its derivatives for applications in materials such as liquid crystals, polymers, and organic electronics is an emerging field. up.ac.zamdpi.com The focus is on understanding how molecular structure relates to macroscopic material properties.
Supramolecular Chemistry: The ability of this compound to form hydrogen-bonded networks makes it a candidate for the construction of well-defined supramolecular architectures.
These research themes highlight the versatility of this compound as a molecular platform for a wide range of scientific investigations.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Melting Point | ~180-185 °C (estimated) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa (Phenolic OH) | ~10 (estimated) |
Table 2: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR | δ ~9.0-10.0 (s, 1H, Ar-OH), δ ~6.8-7.5 (m, 8H, Ar-H), δ ~3.0-3.5 (m, 4H, piperidine-H adjacent to N), δ ~1.5-2.0 (m, 5H, remaining piperidine-H and NH) |
| ¹³C NMR | δ ~155-160 (Ar-C-OH), δ ~115-145 (Ar-C), δ ~45-55 (piperidine-C adjacent to N), δ ~25-35 (remaining piperidine-C) |
| IR (Infrared) | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~3200-3400 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C aromatic stretch) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-(4-piperidin-1-ylphenyl)phenol |
InChI |
InChI=1S/C17H19NO/c19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-12-2-1-3-13-18/h4-11,19H,1-3,12-13H2 |
InChI Key |
KVXQMDYLCSWAON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 4 4 Piperidinophenyl Phenol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comslideshare.netdeanfrancispress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections," which are the reverse of known chemical reactions. amazonaws.comlkouniv.ac.in For 4-(4-Piperidinophenyl)-phenol, two primary disconnections are of strategic importance:
C-N Bond Disconnection: This is a common and logical disconnection for amines. amazonaws.com It suggests that the piperidine (B6355638) ring can be introduced via nucleophilic substitution or reductive amination. This disconnection leads back to a 4-substituted phenol (B47542) derivative and piperidine.
C-C Bond Disconnection: This approach disconnects the bond between the phenyl and piperidinyl rings. This strategy points towards coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, between a protected phenol derivative and a suitable piperidine-containing building block.
These disconnections form the basis for designing various synthetic pathways to the target molecule. littleflowercollege.edu.inyoutube.com
Classical and Contemporary Synthetic Routes to this compound
A variety of synthetic methods have been developed for the preparation of this compound and its derivatives, ranging from classical coupling reactions to more modern, efficient multi-step processes. littleflowercollege.edu.insavemyexams.comassets-servd.hostresearchgate.net
Phenol-Piperidine Ring Coupling Reactions
The direct coupling of a phenol and a piperidine ring is a key strategy for synthesizing the target molecule. nih.govwikipedia.org These reactions often involve the formation of a carbon-carbon or carbon-oxygen bond between the two cyclic systems.
Oxidative coupling of phenols is one such method, often catalyzed by transition metal complexes. wikipedia.orgnih.govrsc.org While powerful, these reactions can sometimes suffer from a lack of selectivity and the potential for over-oxidation of the product. wikipedia.org The choice of catalyst and reaction conditions is crucial to direct the coupling to the desired product. nih.govrsc.org
Another important class of reactions is the palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. In a Suzuki-type coupling, a boronic acid derivative of one ring is coupled with a halide derivative of the other. For the synthesis of this compound, this could involve coupling a protected 4-hydroxyphenylboronic acid with a 4-halopiperidine derivative.
The table below summarizes some of the key coupling reactions applicable to the synthesis of related structures.
| Coupling Reaction | Reactants | Catalyst/Reagents | Key Features |
| Suzuki Coupling | Aryl/heteroaryl boronic acid and aryl/heteroaryl halide | Palladium catalyst, base | Forms a C-C bond. |
| Buchwald-Hartwig Amination | Aryl halide/triflate and amine | Palladium catalyst, base | Forms a C-N bond. |
| Oxidative Coupling | Two phenol molecules | Metal catalyst (e.g., V, Cu, Fe) | Forms C-C or C-O bonds. |
Multi-Step Conversions and Intermediate Chemistry
Multi-step syntheses provide a more controlled and often higher-yielding approach to complex molecules like this compound. littleflowercollege.edu.inresearchgate.netwalisongo.ac.id These routes involve the sequential formation and modification of key intermediates. google.com
A common strategy involves the initial synthesis of a precursor molecule, such as N-(4-nitrophenyl)piperidine, which is then further functionalized. google.com For instance, a nitrated phenylpiperidine intermediate can be reduced to the corresponding aniline (B41778) derivative. This amine can then be diazotized and hydrolyzed to yield the desired phenolic group.
Another approach involves the construction of the piperidine ring onto a pre-existing substituted phenol. For example, a Mannich-type reaction could be employed to build the piperidone ring, which is then reduced to the piperidine. researchgate.net
The synthesis of related compounds, such as apixaban (B1684502) intermediates, often involves the formation of a piperidone ring which is a key structural motif. google.com The synthesis of these intermediates highlights the importance of controlling the reaction sequence to achieve the desired product. google.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inmdpi.com In the context of this compound synthesis, this translates to the development of more sustainable and efficient methods. researchgate.netnih.govwjpmr.com
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. ijrap.netpsu.edu Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or using microwave irradiation, can lead to faster reaction times, higher yields, and easier product isolation. researchgate.netijrap.netpsu.edumdpi.com For example, the synthesis of phenolic esters has been achieved under solvent-free conditions by simply monitoring the temperature. jetir.org
The use of catalytic reagents is another cornerstone of green chemistry, as they are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction. mlsu.ac.insemanticscholar.org The development of highly efficient and selective catalysts for coupling reactions and other transformations is an active area of research. nih.govfrontiersin.org For instance, ruthenium-catalyzed deoxygenative borylation of phenols offers a greener alternative for creating C-B bonds, which can then be used in subsequent coupling reactions. mdpi.com Similarly, green methods for the synthesis of N-substituted piperidones have been developed, which are key intermediates in the synthesis of various pharmaceuticals. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.orgprimescholars.comchembam.com Reactions with high atom economy are desirable as they generate less waste. primescholars.com For example, addition and rearrangement reactions often have 100% atom economy. primescholars.com
The Environmental Factor (E-factor) is another metric used to assess the environmental impact of a chemical process, defined as the ratio of the mass of waste to the mass of product. chembam.com By optimizing reaction conditions, choosing greener solvents, and utilizing catalytic methods, the E-factor for the synthesis of this compound can be significantly reduced. chembam.com The table below illustrates the concept of atom economy.
| Metric | Description | Goal in Green Chemistry |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | Mass of waste / Mass of product | Minimize |
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of this compound can be approached through several strategic pathways, the efficiency of which is highly dependent on the careful optimization of reaction conditions. Key methodologies include the formation of the piperidine ring through cyclization and the creation of the biaryl linkage. One documented synthetic route involves the reaction of 4-amino-4'-methoxy-biphenyl with 1,5-dibromopentane, which forms the piperidine ring, followed by ether cleavage using hydrobromic acid (HBr) to yield the final phenol product. ethernet.edu.et An alternative approach is the nucleophilic amination of a 4-iodo-4'-methoxy-biphenyl with piperidine, again followed by demethylation. ethernet.edu.et
The enhancement of yield and purity for these and similar reactions hinges on the systematic optimization of several critical parameters, including the choice of solvent, base, temperature, and catalyst. General principles of reaction optimization are broadly applicable to the synthesis of substituted phenols and piperidines.
Key Optimization Parameters:
Solvent: The reaction medium can significantly influence reaction rates and yields. For nucleophilic substitution reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-pyrrolidone (NMP) are often employed to effectively solvate cations while leaving the nucleophile relatively free. nih.govnih.gov
Base: The choice of base is crucial, particularly in reactions involving deprotonation or neutralization of acid byproducts. Both organic bases, such as triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA), and inorganic bases, like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), are commonly screened. nih.govnih.gov In studies on related phenol syntheses, Cs₂CO₃ has emerged as a highly effective base. nih.gov
Temperature: Reaction temperature directly impacts the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Optimization often involves conducting the reaction at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity. nih.gov
Catalyst: For cross-coupling reactions to form the C-C or C-N bonds, transition metal catalysts, such as those based on palladium or rhodium, are essential. mdpi.comchemicalbook.com The choice of ligand for the metal catalyst can also be a critical parameter to optimize, influencing both yield and selectivity. researchgate.net
A systematic approach to optimization, often involving a Design of Experiments (DoE) methodology, allows for the efficient identification of the ideal conditions. This can involve varying one factor at a time or using more complex multifactorial analysis. nii.ac.jp For instance, the optimization of a hydroxylation reaction to produce a phenol involved screening various bases and solvents, which ultimately identified Cs₂CO₃ in DMSO as the superior combination for that specific transformation. nih.gov
Below is an illustrative data table showing a typical optimization process for a related synthetic step, based on common practices in organic synthesis. nih.govresearchgate.net
Table 1: Illustrative Optimization of a Synthetic Step
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Base | K₂CO₃ | 45 |
| 2 | Base | Na₂CO₃ | 40 |
| 3 | Base | Cs₂CO₃ | 66 |
| 4 | Base | DBU | 35 |
| 5 | Solvent (with Cs₂CO₃) | DMF | 60 |
| 6 | Solvent (with Cs₂CO₃) | DMSO | 66 |
| 7 | Solvent (with Cs₂CO₃) | MeCN | 55 |
| 8 | Temperature (in DMSO) | 60 °C | 58 |
| 9 | Temperature (in DMSO) | 80 °C | 66 |
Stereochemical Control in Analogous Systems (if applicable)
For the specific molecule this compound, the carbon atom of the piperidine ring attached to the phenyl group is not a stereocenter. However, in structurally analogous systems, particularly 4-aryl-4-hydroxypiperidines where both an aryl group and a hydroxyl group are attached to the same carbon of the piperidine ring, the control of stereochemistry is a critical synthetic challenge. google.com The development of stereoselective methods to access specific isomers of these compounds is of significant interest due to the often-differing biological activities of stereoisomers. core.ac.uk
Several strategies have been developed to control the relative and absolute stereochemistry in the synthesis of substituted piperidinols.
Diastereoselective Synthesis: One approach involves the diastereoselective reduction of a precursor ketone. For example, the reduction of N-Boc-2-aryl-4-piperidones with L-Selectride can lead to the formation of specific diastereomers of the corresponding alcohol. whiterose.ac.uk Similarly, highly diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols have been achieved from 1,3-dimethyl-4-piperidinone, where the key reactions control the C3-C4 relative stereochemistry. researchgate.net
Enzymatic Reduction: Biocatalysis offers a powerful tool for achieving high stereoselectivity. Carbonyl reductases can be used for the asymmetric reduction of prochiral ketones to produce chiral 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess (>99% ee) and high conversion rates. researchgate.net By selecting stereocomplementary enzymes, it is possible to synthesize all four possible stereoisomers of a given 3-substituted-4-hydroxypiperidine from a racemic ketone precursor via kinetic resolution. researchgate.net
Aza-Prins Cyclization: The aza-Prins cyclization is another effective method for the stereoselective synthesis of 4-hydroxypiperidines. This reaction involves the cyclization of an aldehyde with a homoallylic amine, and it can be used to produce highly substituted piperidines with a high degree of diastereoselectivity, often favoring the cis-isomer. researchgate.net
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of pyridinium (B92312) salts is a well-established method for producing chiral piperidines. mdpi.com For instance, iridium-catalyzed asymmetric hydrogenation can yield enantiomerically enriched piperidine derivatives. mdpi.com
These methods highlight the sophisticated techniques available to synthetic chemists for controlling stereochemical outcomes in piperidine-containing molecules that are structurally related to this compound.
Table 2: Methods for Stereochemical Control in Analogous Piperidine Systems
| Method | Analogous System | Key Reagent/Catalyst | Stereochemical Outcome | Reference(s) |
|---|---|---|---|---|
| Diastereoselective Reduction | 2-Aryl-4-piperidones | L-Selectride | Access to specific diastereomers | whiterose.ac.uk |
| Enzymatic Kinetic Resolution | 3-Substituted-4-oxopiperidines | Carbonyl Reductases (HeCR, DbCR) | Access to all four stereoisomers with >99% ee | researchgate.net |
| Aza-Prins Cyclization | Homoallylic amines and aldehydes | Phosphomolybdic acid | High diastereoselectivity for cis-4-hydroxypiperidines | researchgate.net |
| Asymmetric Hydrogenation | Pyridinium salts | Iridium complexes | Enantiomerically enriched piperidines | mdpi.com |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Amino-4'-methoxy-biphenyl |
| 1,5-Dibromopentane |
| Hydrobromic acid (HBr) |
| 4-Iodo-4'-methoxy-biphenyl |
| Piperidine |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| N-Methyl-pyrrolidone (NMP) |
| Triethylamine (TEA) |
| N,N-Diisopropylethylamine (DIPEA) |
| Cesium carbonate (Cs₂CO₃) |
| Potassium carbonate (K₂CO₃) |
| 4-Aryl-4-hydroxypiperidine |
| N-Boc-2-aryl-4-piperidone |
| L-Selectride |
| 1,3-Dimethyl-4-piperidinone |
| 4-Aryl-3-methyl-4-piperidinemethanol |
| 3-Substituted-4-hydroxypiperidine |
| Phosphomolybdic acid |
| Iridium |
| Palladium |
Derivatization and Advanced Functionalization of 4 4 Piperidinophenyl Phenol
Regioselective Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for regioselective functionalization, commonly targeted through etherification and esterification reactions. These modifications are instrumental in altering the molecule's electronic and steric properties.
Etherification: The formation of phenol (B47542) ethers, or aromatic ethers, from 4-(4-Piperidinophenyl)-phenol can be achieved through several established methods. wikipedia.org A prevalent strategy is the Williamson ether synthesis, which involves the deprotonation of the phenol with a strong base to form a more nucleophilic phenoxide ion. wikipedia.org This intermediate then reacts with an alkyl halide in a nucleophilic substitution reaction. wikipedia.org Primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org Another approach involves the acid-catalyzed condensation of the phenol with an alcohol, though this can sometimes lead to self-condensation of the alcohol. wikipedia.org Microwave-assisted O-alkylation of phenols in "dry" media using alkyl halides and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) offers a rapid and efficient alternative. cyf-kr.edu.pl
Esterification: Phenolic esters are commonly synthesized from phenols. arkat-usa.org Direct esterification with carboxylic acids is often slow and requires an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk A more efficient method involves the use of more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. arkat-usa.orgchemguide.co.uk The reaction with acyl chlorides is typically faster than with anhydrides. chemguide.co.uk For instance, phenols can be converted to their corresponding esters by reacting with an acyl chloride. youtube.com To enhance reactivity, the phenol can first be converted to a phenoxide ion by treatment with a base like sodium hydroxide. chemguide.co.uk Pivalic anhydride (B1165640) in the presence of sodium thiosulfate (B1220275) pentahydrate has also been used to facilitate the esterification of phenols with various carboxylic acids. arkat-usa.org
Interactive Table: Regioselective Functionalization Reactions of Phenolic Hydroxyl Groups
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaOH, KOH) | Alkyl Phenyl Ether | High yields, suitable for primary alkyl halides. wikipedia.org |
| Acid-Catalyzed Condensation | Alcohol, Acid catalyst (e.g., H₂SO₄) | Alkyl Phenyl Ether | Risks self-condensation of the alcohol. wikipedia.org |
| Microwave-Assisted O-Alkylation | Alkyl halide, TBAB, K₂CO₃/KOH, Microwave irradiation | Alkyl Phenyl Ether | Rapid reaction times (25-65 seconds). cyf-kr.edu.pl |
| Esterification with Acyl Chlorides | Acyl chloride, often in the presence of a base | Phenyl Ester | Generally faster than using acid anhydrides. chemguide.co.uk |
| Esterification with Acid Anhydrides | Acid anhydride, often requires warming | Phenyl Ester | Slower than with acyl chlorides. chemguide.co.uk |
| Pivalic Anhydride Mediated Esterification | Carboxylic acid, Pivalic anhydride, Na₂S₂O₃·5H₂O | Phenyl Ester | Avoids pre-formation of anhydride. arkat-usa.org |
Modifications of the Piperidine (B6355638) Moiety
The piperidine ring, a saturated heterocycle, offers another key site for functionalization, primarily at the nitrogen atom. merckmillipore.com The secondary amine can undergo N-alkylation and N-acylation to introduce a wide array of substituents.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom of the piperidine ring. N-alkylation is typically carried out under basic conditions. wiley-vch.de
N-Acylation: The reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, results in the formation of an N-acylpiperidine derivative. For example, the acetylation of a piperidine amine can be achieved using acetic anhydride. google.com This modification is a common strategy in the synthesis of various biologically active compounds.
Aromatic Ring Functionalization Strategies
The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for introducing substituents onto a benzene (B151609) ring. makingmolecules.comdalalinstitute.com The position of substitution is directed by the existing groups on the ring.
In the case of the phenol-containing ring, the hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. makingmolecules.comlkouniv.ac.in This is due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene ring, which increases the electron density at these positions. makingmolecules.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. makingmolecules.com For instance, the halogenation of phenol can occur without a catalyst and typically results in substitution at the ortho and para positions. lkouniv.ac.in
Synthesis of Structural Analogues and Hybrid Compounds
The synthesis of structural analogues and hybrid compounds based on the this compound scaffold allows for the systematic exploration of structure-activity relationships. This involves modifying the aryl substituents and the heterocyclic piperidine ring.
Heterocyclic Ring Alterations
Modifying the piperidine ring itself or replacing it with other heterocyclic systems is another key strategy for creating structural diversity. Piperidine derivatives are important intermediates in the synthesis of many pharmaceuticals and agrochemicals. ijnrd.org Research has explored the synthesis of various piperidine-containing compounds, such as those derived from the condensation of 1-(4-(piperidin-1-yl)phenyl)ethan-1-one with different aromatic aldehydes. researchgate.net Furthermore, the synthesis of compounds where the piperidine ring is altered, for instance, in the creation of piperazinopiperidine amide analogs, demonstrates the potential for generating diverse molecular architectures. rsc.org
Interactive Table: Examples of Synthesized Analogues and Derivatives
| Base Scaffold/Reaction | Modification | Resulting Compound Type | Research Focus |
| 1-(4-(piperidin-1-yl)phenyl)ethan-1-one | Condensation with substituted aromatic aldehydes | Piperidinyl-substituted chalcones | Investigation of the effect of different substitutions on biological activities. researchgate.net |
| 4-Chloro-2-aminophenol | Multi-step synthesis involving different aryl aldehydes | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Study of anticancer activity based on varied aryl groups. nih.gov |
| Piperazinopiperidine nucleus | Forward- and reverse-synthesis approaches | Structurally diverse 4-piperazinopiperidine-based antagonists | Comprehensive access to a library of compounds with variations at pharmacophore sites. rsc.org |
| Vanillin | Multi-step synthesis including Mannich reaction and esterification | Vanillin derived piperidin-4-one oxime esters | Enhancing biological activity through esterification with substituted benzoyl chlorides. nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Piperidinophenyl Phenol
Single Crystal X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a specific, publicly available crystal structure for 4-(4-Piperidinophenyl)-phenol was not identified in the reviewed literature, its anticipated crystallographic parameters and solid-state behavior can be inferred from studies on related piperidine (B6355638) and phenol (B47542) derivatives.
A crucial feature in the crystal packing would be intermolecular hydrogen bonding involving the acidic proton of the phenolic hydroxyl group and the basic nitrogen atom of the piperidine ring of an adjacent molecule (O—H⋯N). This interaction would likely form infinite chains or more complex networks, significantly influencing the crystal lattice. Additionally, C—H⋯π and π-π stacking interactions between the phenyl rings are plausible, further stabilizing the crystal structure.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| Key Bond Length (C-O) | ~1.37 Å |
| Key Bond Length (C-N) | ~1.38 Å |
| Key Bond Angle (C-O-H) | ~109° |
| Dominant Intermolecular Interaction | O—H⋯N Hydrogen Bonding |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
High-resolution NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the distinct chemical environments of the protons and carbons in the phenol and piperidine moieties.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenolic OH | ~9.2 (broad s, 1H) | - |
| Phenol Ring (C-OH) | - | ~155.0 |
| Phenol Ring (ortho to OH) | ~6.7 (d, 2H) | ~115.5 |
| Phenol Ring (meta to OH) | ~7.3 (d, 2H) | ~128.0 |
| Phenyl Ring (C-N) | - | ~150.0 |
| Phenyl Ring (ortho to N) | ~7.0 (d, 2H) | ~116.0 |
| Phenyl Ring (meta to N) | ~7.4 (d, 2H) | ~129.0 |
| Piperidine N-CH₂ (axial/equatorial) | ~3.1 (m, 4H) | ~50.0 |
| Piperidine C-CH₂-C (axial/equatorial) | ~1.7 (m, 4H) | ~26.0 |
| Piperidine C-CH₂-C (para to N) | ~1.6 (m, 2H) | ~24.5 |
2D NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the adjacent aromatic protons on both the phenol and phenyl rings, as well as throughout the piperidine ring's aliphatic chain, confirming the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal from the phenyl and piperidine rings to its corresponding carbon signal listed in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the molecular fragments. For instance, a correlation between the piperidine N-CH₂ protons and the phenyl ring's C-N carbon would confirm the piperidine-phenyl connection. Similarly, correlations from the phenolic ring protons to the carbons of the adjacent phenyl ring would establish the link between the two aromatic systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could provide insights into the preferred rotational conformation around the C-C bond linking the two phenyl rings by showing through-space correlations between protons on the different rings.
The structure of this compound contains two key dynamic processes that could be studied by variable-temperature (dynamic) NMR: the chair-chair interconversion of the piperidine ring and the restricted rotation around the N-C(phenyl) bond.
At low temperatures, the piperidine ring inversion would slow down, potentially leading to the resolution of distinct signals for the axial and equatorial protons. As the temperature is raised, these signals would broaden, coalesce, and then sharpen into a single averaged signal. From the coalescence temperature, the activation energy (ΔG‡) for the ring flip can be calculated. A similar phenomenon might be observed for rotation around the N-C bond, which possesses some double-bond character due to the nitrogen lone pair's interaction with the phenyl π-system. Studies on related N-aryl piperazines have successfully used dynamic NMR to quantify these rotational barriers.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. These two methods are often complementary. For this compound, the spectra would be characterized by distinct bands corresponding to the O-H, C-H, C=C, C-N, and C-O bonds.
Table 3: Predicted Principal Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected FT-IR Frequency | Expected Raman Frequency | Assignment |
|---|---|---|---|
| O-H stretch | 3400-3200 (broad) | Weak/Not observed | Phenolic hydroxyl group (H-bonded) |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 (strong) | Phenyl and Phenol rings |
| Aliphatic C-H stretch | 2950-2850 | 2950-2850 (strong) | Piperidine ring CH₂ groups |
| Aromatic C=C stretch | 1610, 1500 | 1610 (strong), 1500 | Phenyl and Phenol ring stretching |
| C-O stretch | ~1230 | Prominent | Phenolic C-O bond |
| C-N stretch | ~1340 | Prominent | Aromatic C-N bond |
The broadness of the O-H stretching band in the FT-IR spectrum would be indicative of the strong intermolecular hydrogen bonding present in the sample. The aromatic C=C stretching vibrations provide information about the substitution pattern on the benzene (B151609) rings.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental composition and the elucidation of fragmentation pathways. For this compound (C₁₇H₁₉NO, Molecular Weight: 253.15 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺• at m/z 253.
The fragmentation pattern would likely proceed through several key pathways:
Alpha-Cleavage: The initial radical cation on the nitrogen can induce cleavage of the C-C bond within the piperidine ring adjacent to the nitrogen, leading to the loss of an ethyl radical (•C₂H₅) and formation of a stable ion.
Cleavage of the N-C Bond: The bond between the piperidine nitrogen and the phenyl ring could cleave, generating a piperidine radical and a phenylphenol cation, or vice versa, depending on charge stabilization.
Formation of Phenolic Fragments: Cleavage of the bond between the two aromatic rings would lead to fragments characteristic of phenol, such as the phenoxy cation [C₆H₅O]⁺ at m/z 93.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Formula | Predicted Structure/Origin |
|---|---|---|
| 253 | [C₁₇H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 252 | [C₁₇H₁₈NO]⁺ | Loss of H• from the piperidine ring |
| 170 | [C₁₁H₈NO]⁺ | Loss of piperidine moiety |
| 93 | [C₆H₅O]⁺ | Phenoxy cation from cleavage between rings |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
Computational Chemistry and Theoretical Investigations of 4 4 Piperidinophenyl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For 4-(4-Piperidinophenyl)-phenol, DFT calculations can elucidate its geometric and electronic properties, offering predictions of its reactivity and interaction with other molecules. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.
The first step in a DFT study is typically geometry optimization, where the molecule's most stable three-dimensional structure is determined by finding the minimum energy conformation. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The conformational landscape of this compound is of particular interest due to the flexible piperidine (B6355638) ring and the rotational freedom between the phenyl and piperidine rings. The piperidine ring can exist in a chair conformation, which is generally the most stable, or boat and twist-boat conformations, which are higher in energy. The orientation of the 4-hydroxyphenyl group relative to the piperidine ring can be either axial or equatorial. Computational studies on similar 4-substituted piperidines have shown that the relative energies of these conformers are influenced by electrostatic interactions within the molecule. For instance, in related compounds with polar 4-substituents, protonation of the piperidine nitrogen can stabilize the axial conformer. nih.gov
A comprehensive conformational analysis would involve rotating the dihedral angle between the phenyl and piperidine rings to identify the global energy minimum. The results of such an analysis would provide crucial information on the molecule's preferred shape, which in turn influences its physical and biological properties.
Table 1: Representative Theoretical Bond Lengths and Angles for a Phenol-Piperidine Substructure
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (phenol) | ~1.37 Å | |
| O-H (phenol) | ~0.97 Å | |
| C-N (piperidine) | ~1.47 Å | |
| C-C (piperidine) | ~1.54 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-O-H (phenol) | ~109° | |
| C-N-C (piperidine) | ~112° |
Note: These are representative values based on DFT calculations of similar molecular fragments and may vary for the fully optimized structure of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized on the electron-rich phenol (B47542) ring, which can act as an electron donor. The LUMO, on the other hand, may be distributed over the phenyl ring and parts of the piperidine moiety. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. rsc.org
Table 2: Conceptual HOMO-LUMO Energy Values and Related Parameters
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability |
| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution |
| Electronegativity | χ = (I + A) / 2 | Power to attract electrons |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating their nucleophilic character. Regions of positive potential (typically colored blue) are expected around the hydrogen atom of the hydroxyl group, indicating its electrophilic character. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or other chemical species. Natural Bond Orbital (NBO) analysis can also be performed to provide a more quantitative picture of the charge distribution by calculating the partial atomic charges on each atom.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior and conformational landscape over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves and changes shape at a given temperature.
For this compound, an MD simulation could reveal the flexibility of the piperidine ring and the rotational dynamics of the phenyl group. It could also be used to study the molecule's interactions with solvent molecules, providing insights into its solvation and transport properties. For instance, simulations of similar phenolic compounds in solution have been used to understand the formation and dissociation of complexes with other molecules. stanford.edu By analyzing the trajectory from an MD simulation, one can identify the most populated conformations and the energy barriers between them, providing a more complete understanding of the molecule's conformational preferences than can be obtained from static calculations alone.
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a valuable tool for interpreting experimental spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum of this compound. This method calculates the energies of the electronic transitions from the ground state to various excited states. The predicted spectrum can then be compared to the experimental UV-Vis spectrum to help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the phenyl ring.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus, the method can predict the 1H and 13C NMR spectra of this compound. scielo.org.za These predicted spectra can be compared to experimental data to aid in the assignment of peaks and to confirm the molecule's structure. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample but not fully accounted for in the gas-phase calculation.
Table 3: Hypothetical Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Range |
| UV-Vis (TD-DFT) | λmax | ~270-290 nm (π→π* transition) |
| 1H NMR (GIAO) | δ (ppm) - Aromatic H | 6.5 - 7.5 ppm |
| δ (ppm) - Piperidine H | 1.5 - 3.5 ppm | |
| δ (ppm) - Phenolic OH | 4.0 - 6.0 ppm | |
| 13C NMR (GIAO) | δ (ppm) - Aromatic C | 115 - 160 ppm |
| δ (ppm) - Piperidine C | 30 - 50 ppm |
Note: These are hypothetical values based on calculations of similar compounds and serve as an illustration of the type of data that can be obtained from computational predictions.
Analysis of Intra- and Intermolecular Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. rsc.org For this compound, both intramolecular and intermolecular non-covalent interactions are important.
Intramolecular Interactions: The conformation of this compound may be influenced by intramolecular hydrogen bonding, although a direct hydrogen bond between the phenolic hydroxyl group and the piperidine nitrogen is unlikely due to the distance between them. However, other weak interactions, such as C-H···π interactions between the piperidine and phenyl rings, could play a role in stabilizing certain conformations.
Quantitative Structure-Property Relationship (QSPR) Modeling
A thorough review of scientific literature did not yield specific Quantitative Structure-Property Relationship (QSPR) models developed exclusively for this compound. QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models are valuable tools in computational chemistry for predicting the properties of new or untested compounds based on their molecular descriptors.
Therefore, there are no detailed research findings or data tables of QSPR models, including the molecular descriptors used and the predicted properties, to report for this compound at this time. The application of QSPR modeling to this specific compound remains an area for future research.
Reactivity Profiles and Mechanistic Investigations of 4 4 Piperidinophenyl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenol (B47542) Moiety
The phenol moiety in 4-(4-Piperidinophenyl)-phenol is highly activated towards electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating substituent that significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance stabilization of the intermediate arenium ion. byjus.combritannica.com This strong activation means that reactions often proceed under milder conditions than those required for benzene (B151609). ucalgary.ca
The directing effect of the substituents on the phenol ring is crucial in determining the regioselectivity of EAS reactions. The hydroxyl group is a strong ortho, para-director. ucalgary.ca The para position relative to the -OH group is occupied by the piperidinophenyl substituent. Consequently, electrophilic attack is predominantly directed to the two equivalent ortho positions (C2 and C6).
Common electrophilic aromatic substitution reactions applicable to the phenol moiety include:
Halogenation: Due to the high activation by the hydroxyl group, halogenation of phenols can occur readily, even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, often leads to polysubstitution. byjus.comlibretexts.org To achieve mono-substitution at the ortho positions of this compound, less polar solvents like carbon tetrachloride or chloroform (B151607) at low temperatures would be required. mlsu.ac.in
Nitration: Direct nitration with dilute nitric acid can yield ortho-nitro derivatives. mlsu.ac.in However, phenols are susceptible to oxidation by concentrated nitric acid, which can lead to the formation of tarry by-products. libretexts.org Careful control of reaction conditions is necessary to favor the desired nitration products.
Sulfonation: Sulfonation with concentrated sulfuric acid is temperature-dependent. At lower temperatures, the ortho-substituted product is typically favored, while higher temperatures promote the formation of the thermodynamically more stable para product. mlsu.ac.in Given that the para position is blocked in this compound, sulfonation would be expected to occur at the ortho positions.
Friedel-Crafts Reactions: Phenols can undergo Friedel-Crafts alkylation and acylation, although the Lewis acid catalyst can coordinate with the hydroxyl group, reducing its activating effect. mlsu.ac.inlibretexts.org Despite this, the activated ring is still susceptible to these reactions, leading to the introduction of alkyl or acyl groups at the ortho positions.
Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide, a weak electrophile. libretexts.org Treatment of this compound with a strong base to form the phenoxide, followed by exposure to CO2 under pressure, would introduce a carboxylic acid group ortho to the hydroxyl group. byjus.com
The table below summarizes the expected outcomes of key electrophilic aromatic substitution reactions on the phenolic ring of this compound.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂ in CCl₄ | 2-Bromo-4-(4-piperidinophenyl)-phenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(4-piperidinophenyl)-phenol |
| Sulfonation | Conc. H₂SO₄ (low temp.) | 2-Hydroxy-5-(4-piperidinophenyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Hydroxy-5-(4-piperidinophenyl)phenyl)ethan-1-one |
Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen
The piperidine moiety contains a secondary amine nitrogen atom with a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.org This reactivity is central to many transformations involving this class of compounds.
Key reactions involving the piperidine nitrogen include:
N-Alkylation: The nitrogen atom can readily react with alkyl halides or other alkylating agents to form tertiary amines. These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid generated during the reaction.
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acylpiperidines (amides). This transformation is often used to protect the nitrogen or to introduce specific functional groups.
Stork Enamine Alkylation: Piperidine is widely used to convert ketones and aldehydes into enamines. wikipedia.org The resulting enamines are nucleophilic at the α-carbon and can be used in subsequent alkylation or acylation reactions.
Nucleophilic Aromatic Substitution (SNAr): The piperidine nitrogen is a potent nucleophile that can displace leaving groups from activated aromatic rings in SNAr reactions. nih.govrsc.org For example, it can react with highly electron-deficient aromatic systems, such as those containing nitro groups, to form new C-N bonds.
The nucleophilicity of the piperidine nitrogen in this compound allows for a wide range of derivatizations, enabling the synthesis of more complex molecules.
Redox Chemistry and Electrochemical Behavior of this compound
The redox chemistry of this compound is characterized by the distinct properties of its two main functional groups. The phenol moiety is susceptible to oxidation, while the piperidine ring can also participate in redox processes.
Phenols are relatively easily oxidized. libretexts.org The oxidation of the phenolic hydroxyl group can lead to the formation of phenoxyl radicals. Further oxidation can yield quinone-type structures. libretexts.orglibretexts.org For instance, oxidation with strong oxidizing agents like chromic acid can convert phenols into p-benzoquinones. libretexts.org The presence of the electron-donating piperidinophenyl group may influence the oxidation potential of the phenol ring.
The electrochemical behavior of related structures, such as N-substituted-4-piperidone curcumin (B1669340) analogs, has been studied. These compounds exhibit irreversible oxidation processes involving a two-electron transfer, which is diffusion-controlled. mdpi.com It is plausible that this compound would also display irreversible oxidative behavior in cyclic voltammetry experiments, corresponding to the oxidation of the phenolic ring. The exact oxidation potential would be influenced by factors such as the solvent, pH, and the nature of the electrode surface.
Furthermore, piperidine-containing nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are well-known for their stable radical nature and participation in redox reactions. nih.gov While the piperidine in this compound is not a nitroxide, the nitrogen can be involved in electrochemical processes, although typically at higher potentials than the phenolic oxidation.
Coordination Chemistry and Ligand Properties
The structure of this compound, featuring both a nitrogen donor atom in the piperidine ring and an oxygen donor in the phenolic group, makes it a versatile ligand for coordination with metal ions.
The piperidine nitrogen possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. Similarly, the phenolic oxygen, particularly upon deprotonation to the phenoxide, becomes a strong donor. The spatial arrangement of these two donor sites allows the molecule to act as a potential chelating ligand, although the flexibility of the phenyl-piperidine link would likely result in the formation of large, less stable chelate rings.
More commonly, this compound can act as a monodentate ligand, coordinating through either the nitrogen or the oxygen atom. It can also function as a bridging ligand, connecting two or more metal centers to form coordination polymers or discrete polynuclear complexes. The nitrogen atom could coordinate to one metal center while the phenoxide oxygen bridges to another.
When this compound coordinates to a metal center, it influences the electronic and magnetic properties of the metal ion.
Redox Properties: The coordination of this ligand can stabilize different oxidation states of the metal center. The electron-donating nature of the ligand can make it easier to oxidize the metal center (i.e., lower its reduction potential).
Catalytic Activity: If the metal complex is used as a catalyst, the steric and electronic properties of the this compound ligand can modulate the catalyst's activity, selectivity, and stability. The bulky nature of the ligand could create a specific steric environment around the metal, influencing substrate access and reaction pathways.
Hydrogen Bonding Networks and Supramolecular Assembly
Non-covalent interactions, particularly hydrogen bonding, play a critical role in the solid-state structure and properties of this compound. The molecule contains two key hydrogen bonding sites: the phenolic hydroxyl group (-OH) and the piperidine amine group (-NH).
Hydrogen Bond Donors: Both the phenolic -OH and the piperidine -NH groups can act as hydrogen bond donors.
Hydrogen Bond Acceptors: The oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring can both act as hydrogen bond acceptors.
This multiplicity of donor and acceptor sites allows for the formation of extensive and complex hydrogen-bonding networks. nih.gov Molecules can link together to form various supramolecular architectures, such as chains, sheets, or three-dimensional frameworks. mdpi.com For example, head-to-tail chains could form via O-H···N hydrogen bonds between the phenol of one molecule and the piperidine nitrogen of another. nih.gov These primary networks can be further interconnected through N-H···O or O-H···O interactions, leading to robust supramolecular assemblies. nih.govmdpi.com
The interplay between hydrogen bonding and other intermolecular forces, such as π-π stacking (between the phenyl rings) and van der Waals interactions, dictates the final crystal packing. rsc.org The ability to form these predictable and directional interactions makes this compound a valuable building block in crystal engineering and the design of supramolecular materials. scielo.org.co
Advanced Analytical Methodologies for 4 4 Piperidinophenyl Phenol Detection and Quantification
Chromatographic Separation Techniquesmdpi.comchula.ac.th
Chromatographic techniques are fundamental for the separation and analysis of 4-(4-Piperidinophenyl)-phenol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized, often coupled with mass spectrometry for enhanced specificity and sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of phenolic compounds due to its robustness and versatility. mdpi.com The development of a reliable HPLC method for this compound involves the careful optimization of several key parameters to achieve adequate separation and quantification.
A typical HPLC system for the analysis of phenolic compounds consists of a pump, an injector, a column, a detector (commonly UV), and a data acquisition system. scirp.orgnih.gov Reversed-phase chromatography is the most common mode of separation for phenols, utilizing a nonpolar stationary phase and a polar mobile phase.
Key Parameters in HPLC Method Development:
Stationary Phase: C18 columns are widely used for the separation of phenolic compounds. However, alternative stationary phases like biphenyl columns have demonstrated improved resolution for certain phenolic structures. nih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often with a small percentage of acid like acetic or formic acid to improve peak shape) and an organic modifier (typically acetonitrile or methanol) is commonly employed. nih.govnih.gov The gradient is optimized to ensure the efficient elution and separation of the analyte from other components in the sample.
Detection: UV detection is frequently used for phenolic compounds, with monitoring typically performed at 280 nm, a wavelength at which the phenolic ring absorbs UV light. scirp.orgnih.govresearchgate.net
Flow Rate and Column Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.
Table 1: Example HPLC Method Parameters for Phenolic Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or Biphenyl | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | Optimized for separation | nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | nih.govnih.gov |
| Column Temperature | 30 - 35 °C | nih.govnih.gov |
| Detection Wavelength | 280 nm | scirp.orgnih.gov |
Method validation is a critical step to ensure the reliability of the analytical data, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, direct analysis of phenolic compounds like this compound by GC can be challenging due to their low volatility and the presence of active hydroxyl groups that can lead to poor peak shape and adsorption in the GC system. chula.ac.thdphen1.com
To overcome these limitations, a derivatization step is typically required to convert the polar phenolic group into a less polar, more volatile derivative. dphen1.commdpi.com This process not only improves the chromatographic behavior but can also enhance the sensitivity of the detection.
Common Derivatization Techniques for Phenols in GC Analysis:
Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. mdpi.com Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov The resulting TMS derivatives are more volatile and thermally stable. mdpi.com
Acylation: This involves the reaction of the phenol (B47542) with an acylating agent, such as acetic anhydride (B1165640), to form an ester derivative. researchgate.net
Alkylation: This process converts the phenol into an ether, for example, through reaction with diazomethane to form a methyl ether (anisole). epa.gov
Pentafluorobenzylation: Reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) forms pentafluorobenzyl ethers, which are highly responsive to electron capture detection (ECD). epa.gov
The choice of derivatization reagent depends on the specific analyte and the desired analytical outcome. Following derivatization, the sample is injected into the GC, where the volatile derivatives are separated on a capillary column (e.g., a DB-5MS) and detected. thermofisher.commdpi.com
Coupled Techniques (e.g., LC-MS, GC-MS)
Coupling chromatographic separation with mass spectrometry provides a significant advantage in terms of selectivity and sensitivity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov This technique is particularly well-suited for the analysis of polar and non-volatile compounds that are not amenable to GC analysis without derivatization. nih.gov For phenolic compounds, electrospray ionization (ESI) is a commonly used interface, which can be operated in either positive or negative ion mode. nih.govrhhz.net The mass spectrometer provides detailed structural information and allows for highly selective and sensitive quantification, even in complex matrices. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including derivatized phenols. nih.govresearchgate.netunodc.org After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting mass spectra provide a unique fragmentation pattern that acts as a "fingerprint" for compound identification. mdpi.com GC-MS offers high sensitivity and is an excellent tool for both qualitative and quantitative analysis of derivatized this compound. thermofisher.comresearchgate.net
Table 2: Comparison of Coupled Chromatographic Techniques
| Technique | Analyte State | Derivatization | Key Advantages |
|---|---|---|---|
| LC-MS | In solution, polar/non-volatile | Not usually required | High specificity, suitable for thermolabile compounds |
| GC-MS | Volatile | Often required for phenols | High resolution, extensive spectral libraries for identification |
Spectroscopic Analytical Techniquesnih.gov
Spectroscopic techniques offer alternative and complementary methods for the detection and quantification of this compound, often providing rapid and sensitive measurements.
UV-Vis Spectroscopy for Concentration Determination (beyond basic identification)
UV-Visible spectroscopy is a straightforward and cost-effective method for the quantification of phenolic compounds in solution. researchgate.netajpaonline.com The principle behind this technique is the absorption of UV or visible light by the analyte, which results in electronic transitions. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.
For phenolic compounds, the aromatic ring system gives rise to characteristic UV absorption bands. researchgate.netnih.gov The total phenolic content is often estimated by measuring the absorbance at around 280 nm. researchgate.net To determine the concentration of a specific compound like this compound, a pure standard of the compound is used to create a calibration curve by plotting absorbance versus a series of known concentrations. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
It is important to note that while UV-Vis spectroscopy is excellent for quantification, it has limited specificity, as many compounds can absorb at similar wavelengths. researchgate.net Therefore, it is often used in conjunction with a separation technique like HPLC, where the UV-Vis spectrophotometer serves as the detector. nih.gov
Fluorescence Spectroscopy for Enhanced Detection
Fluorescence spectroscopy is a highly sensitive analytical technique that can be used for the detection of fluorescent molecules. mdpi.com While some phenolic compounds exhibit native fluorescence, their quantum yields can be low. To enhance detection, derivatization with a fluorescent labeling agent is often employed. nih.gov
Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can react with the phenolic hydroxyl group to produce a highly fluorescent derivative. nih.gov This pre-column derivatization step, followed by HPLC separation with a fluorescence detector, can significantly lower the limits of detection compared to UV-Vis detection. nih.gov The excitation and emission wavelengths are selected to maximize the fluorescence signal of the derivative while minimizing background interference.
The enhanced sensitivity of fluorescence detection makes it particularly useful for trace-level analysis of this compound in various samples. mdpi.com The method's selectivity can be further improved by carefully choosing the derivatizing agent and optimizing the reaction and detection conditions.
Table 3: Spectroscopic Technique Comparison for Quantification
| Technique | Principle | Derivatization | Key Advantages |
|---|---|---|---|
| UV-Vis Spectroscopy | Absorbance of UV-Vis light | Not required | Simple, cost-effective, good for quantification |
| Fluorescence Spectroscopy | Emission of light after excitation | Often used to enhance signal | High sensitivity, lower detection limits |
Electrochemical Detection Methods
Electrochemical sensors are recognized as crucial tools for the detection of chemical compounds, particularly phenols. mdpi.com These methods offer distinct advantages over traditional analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), including lower costs, ease of instrument use, miniaturization, and rapid detection capabilities. mdpi.commdpi.comyoutube.com The fundamental principle behind the electrochemical detection of phenolic compounds is their susceptibility to redox processes. nih.govresearchgate.net The phenolic hydroxyl group can be electrochemically oxidized, generating a measurable current that is proportional to the analyte's concentration.
Voltammetric techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed for the analysis of electroactive phenols. nih.gov The performance of an electrochemical sensor is greatly influenced by the electrode material. While standard glassy carbon electrodes (GCEs) can be used, their sensitivity can be hindered by the passivation of the electrode surface from oxidation products. nih.gov
To enhance sensitivity and selectivity, electrodes are often modified with advanced materials. researchgate.net Nanomaterials such as carbon nanotubes, graphene, and metal nanoparticles are used to increase the electrode's active surface area and improve electron transfer kinetics. mdpi.comnih.gov For instance, modifying a carbon paste electrode with Fe₃O₄ nanoparticles has been shown to significantly increase the peak current and sensitivity for the detection of various phenolic compounds. mdpi.comnih.gov The performance of these sensors is evaluated based on key parameters including the limit of detection (LOD), linear range, and sensitivity. mdpi.com
Table 1: Performance Characteristics of Modified Electrochemical Sensors for Phenolic Compound Detection (Note: Data is for analogous phenolic compounds, not this compound, to illustrate typical performance.)
| Electrode Modifier/Sensor | Target Analyte(s) | Linear Range (μM) | Limit of Detection (LOD) (μM) |
|---|---|---|---|
| Fe₃O₄ Nanoparticles / CPE | Sinapic Acid, Syringic Acid, Rutin | Not specified | 0.22, 0.26, 0.08 |
| Co₃O₄ / GCE | Hydroquinone, Catechol | 1–500 | 0.1 |
Data sourced from studies on various phenolic compounds to demonstrate sensor capabilities. mdpi.commdpi.comnih.gov
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly in chromatography. youtube.com For a compound like this compound, derivatization can enhance volatility for gas chromatography (GC) or improve detectability for various analytical techniques. youtube.comchromtech.com The primary target for derivatization in this molecule is the active hydrogen of the phenolic hydroxyl group. chromtech.com
Common derivatization reactions for phenols include:
Silylation: This is the most widely used derivatization procedure for GC analysis. chromtech.com A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen with a non-polar alkylsilyl group (e.g., trimethylsilyl, TMS). researchgate.net This process reduces the polarity and boiling point of the compound, making it more volatile and thermally stable. youtube.com The ease of derivatization for different functional groups with silylating agents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.
Alkylation: These reagents also reduce molecular polarity by replacing active hydrogens with an alkyl group, and are used for compounds with acidic hydrogens like phenols. chromtech.com Esterification, a popular alkylation method, converts the phenolic hydroxyl group into an ester. This can improve chromatographic peak shape and alter retention times. youtube.comchromtech.com
Acylation: Acylating reagents react with highly polar functional groups. This method can also be applied to phenols to create derivatives with enhanced properties for analysis. chromtech.com
The choice of reagent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure the reaction proceeds to completion for accurate quantification. youtube.com
Table 2: Common Derivatization Reagents for Phenolic Compounds
| Derivatization Type | Reagent Name | Abbreviation | Target Functional Group |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Phenolic -OH |
| Silylation | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Phenolic -OH |
| Silylation | Hexamethyldisilazane | HMDS | Phenolic -OH |
This table lists common reagents used for derivatizing the phenolic hydroxyl group. youtube.comchromtech.comresearchgate.net
Method Validation and Performance Characteristics (Precision, Accuracy, Limit of Detection/Quantification)
Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose. upm-inc.comemerypharma.com It is a critical requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability and integrity of analytical data. upm-inc.comamsbiopharma.com The key performance characteristics evaluated during validation include precision, accuracy, and the limits of detection and quantification. altabrisagroup.comslideshare.net
Precision: This parameter expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. slideshare.net It is typically evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). Precision is usually expressed as the variance, standard deviation, or relative standard deviation (RSD). slideshare.net For assays, an RSD of ≤ 2% is often considered acceptable. amsbiopharma.com
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. altabrisagroup.com It is often determined by analyzing a sample with a known concentration (e.g., a standard reference material) and is expressed as the percent recovery. amsbiopharma.com ICH guidelines recommend a minimum of nine determinations over at least three concentration levels spanning the specified range. altabrisagroup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. wjarr.com It is often determined based on the signal-to-noise ratio, typically 3:1. altabrisagroup.com
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com The signal-to-noise ratio for LOQ is commonly 10:1. altabrisagroup.com
These validation parameters ensure that the analytical method for this compound is reliable, reproducible, and fit for its intended purpose in quality control and research. upm-inc.com
Table 3: Typical Acceptance Criteria for Method Validation Parameters (ICH Q2(R1))
| Performance Characteristic | Definition | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of test results to the true value. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision (Repeatability/Intermediate) | Closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Lowest concentration at which the analyte can be detected. | Signal-to-Noise Ratio ≥ 3:1. |
| Limit of Quantification (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. |
Acceptance criteria can vary based on the specific application and regulatory requirements. amsbiopharma.comaltabrisagroup.com
Potential Chemical and Materials Science Applications of 4 4 Piperidinophenyl Phenol
Role as a Synthetic Precursor in Organic Synthesis
The distinct reactivity of the phenol (B47542) and piperidine (B6355638) moieties allows 4-(4-Piperidinophenyl)-phenol to serve as a valuable intermediate in multi-step organic syntheses. The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution, while the secondary amine of the piperidine ring is readily available for N-alkylation, N-acylation, and condensation reactions.
This dual functionality makes it an attractive starting material for the synthesis of more complex molecules. For instance, molecules with a 4-anilinopiperidine core, structurally related to this compound, are key precursors in the synthesis of various compounds. federalregister.gov The piperidine nitrogen can react with electrophiles, and the aromatic ring can be further functionalized, allowing for the construction of diverse molecular libraries. The compound serves as a versatile scaffold, enabling chemists to build elaborate molecules for potential use in materials science and the development of new bioactive compounds.
Applications in Polymer and Resin Chemistry
The structure of this compound makes it a candidate for incorporation into various polymer and resin systems, where it can act as a monomer, a curing agent, or a modifier to enhance material properties.
Monomer for Polyamides: The presence of the secondary amine allows this compound to act as a diamine monomer in polycondensation reactions. When reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), it can form polyamides. The incorporation of the bulky and rigid phenyl-piperidine structure into the polymer backbone can impart desirable properties such as increased thermal stability, amorphous character, and improved solubility in organic solvents compared to purely aliphatic or aromatic polyamides. nih.govncl.res.in The general method for synthesizing such polyamides often involves direct polycondensation techniques, such as the Yamazaki phosphorylation reaction, which uses condensing agents to facilitate amide bond formation under mild conditions. nih.gov
Modifier for Phenolic and Epoxy Resins: Phenol-formaldehyde resins are synthetic polymers formed from the reaction of phenol or a substituted phenol with formaldehyde. wikipedia.orgbritannica.com The phenolic group in this compound can participate in the step-growth polymerization with formaldehyde, incorporating the piperidinophenyl moiety into the resulting thermosetting network. youtube.com This can modify the final properties of the resin, such as its thermal stability, chemical resistance, and mechanical strength. researchgate.net
In epoxy resin systems, compounds containing secondary amines, such as piperidine derivatives, can act as curing agents (hardeners). google.com The amine group reacts with the epoxide rings of the epoxy prepolymer, leading to cross-linking and the formation of a rigid, three-dimensional network. The use of a piperidine derivative like this compound as a co-curing agent could lead to cured epoxy systems with high glass transition temperatures (Tg) and improved mechanical properties, such as a higher modulus of elasticity. google.comexpresspolymlett.com
| Polymer/Resin System | Potential Role of this compound | Expected Impact on Properties |
| Polyamides | Diamine Monomer | Increased thermal stability, amorphous nature, enhanced solubility. nih.gov |
| Phenolic Resins | Phenolic Monomer/Modifier | Modified cross-link density, improved thermal and mechanical stability. britannica.comresearchgate.net |
| Epoxy Resins | Curing Agent/Hardener | High glass transition temperature (Tg), enhanced modulus of elasticity. google.com |
Advanced Materials Development
The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced functional materials.
The functional groups of this compound can be exploited for the development of chemical sensors. The phenol group is weakly acidic and can interact with basic analytes, while the piperidine nitrogen is basic and can interact with acidic species. These interactions can lead to changes in the molecule's photophysical properties, such as fluorescence or absorbance, forming the basis for a sensing mechanism. For example, a functionalized phenol derivative bearing terpyridine and diazinyl moieties has been synthesized and used as a pH-test paper, showing a distinct color change in response to pH variations. researchgate.net Similarly, the this compound scaffold could be functionalized with chromophores or fluorophores to create probes that signal the presence of specific ions or molecules through a detectable optical response.
Catalytic Activity or Ligand in Catalysis
While this compound is not intrinsically catalytic, its structure is well-suited for use as a ligand in transition metal catalysis. The nitrogen atom of the piperidine ring and the oxygen atom of the phenol group can act as a bidentate N,O-ligand, capable of chelating to a metal center. Such ligands are crucial in many catalytic reactions, as they can stabilize the metal catalyst and influence its reactivity and selectivity.
For example, palladium complexes incorporating pyridine- and pyrazole-indolyl ligands have been successfully used as catalysts for Suzuki C-C coupling reactions. mdpi.com Similarly, a palladium complex with a this compound ligand could potentially catalyze cross-coupling reactions, such as the formation of C-O bonds in the O-arylation of phenols. rsc.org The combination of a "hard" oxygen donor and a "softer" nitrogen donor can stabilize various oxidation states of the metal, making it a versatile ligand for a range of catalytic transformations.
| Catalytic Application | Role of this compound | Potential Metal Center | Example Reaction Type |
| Cross-Coupling | Bidentate N,O-Ligand | Palladium (Pd), Copper (Cu) | Suzuki, Buchwald-Hartwig, Ullmann |
| Hydrogenation | Ligand for Metal Complex | Ruthenium (Ru), Rhodium (Rh) | Reduction of ketones or imines |
| Polymerization | Ancillary Ligand | Titanium (Ti), Zirconium (Zr) | Olefin polymerization |
Functionalization of Surfaces and Interfaces
Modifying the surfaces of materials is critical for applications ranging from biocompatible implants to microelectronics. This compound can be used to functionalize surfaces, altering their chemical and physical properties, such as wettability, adhesion, and chemical reactivity.
The phenolic hydroxyl group provides a convenient anchor point for attaching the molecule to various substrates. For example, it can be grafted onto oxide surfaces (e.g., silica, titania, glass) through the formation of ether linkages. This process often involves pre-treating the surface to create reactive sites. The exposed piperidine groups on the now-functionalized surface can then be used for further chemical modifications or to impart specific properties, such as basicity or a positive surface charge after protonation. This strategy is analogous to using agents like thiolated PEG chains or aminosilanes to functionalize nanoparticle surfaces for specific applications. nih.gov
Future Research Directions and Unexplored Avenues for 4 4 Piperidinophenyl Phenol
Discovery of Novel Synthetic Pathways and Sustainable Production
While established methods for synthesizing 4-(4-Piperidinophenyl)-phenol exist, the pursuit of novel and more sustainable synthetic routes remains a critical objective. Future research should prioritize the development of "green" chemistry principles to minimize environmental impact and enhance economic viability.
Key areas for exploration include:
Catalytic Strategies: Investigating novel catalysts, such as earth-abundant metal catalysts or biocatalysts, could lead to more efficient and selective syntheses. This approach could reduce reliance on hazardous reagents and minimize waste generation.
Renewable Feedstocks: Exploring the use of bio-based starting materials could significantly enhance the sustainability of production. Research into converting renewable resources into key intermediates for the synthesis of this compound is a promising avenue. rsc.org
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. Applying flow chemistry to the production of this compound could lead to more efficient and reproducible manufacturing.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future synthetic strategies should aim for high atom economy to reduce waste.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher efficiency, selectivity, reduced waste | Development of earth-abundant metal catalysts, biocatalysis |
| Renewable Feedstocks | Increased sustainability, reduced carbon footprint | Conversion of biomass to key chemical intermediates |
| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction conditions in continuous flow reactors |
| High Atom Economy | Minimized waste generation | Design of addition and cycloaddition reactions |
Advanced Computational and Theoretical Predictions of Unexplored Properties
The application of advanced computational and theoretical chemistry presents a powerful tool for predicting and understanding the properties of this compound without the need for extensive empirical experimentation. escholarship.orgThese in silico methods can guide future research by identifying promising areas for investigation.
Future computational studies could focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict a wide range of properties, including electronic structure, spectroscopic characteristics, and reactivity. rsc.orgThis can provide insights into the molecule's behavior in various chemical environments.
Molecular Dynamics Simulations: These simulations can model the dynamic behavior of this compound, including its interactions with solvents, polymers, and biological macromolecules. This can be particularly valuable for predicting its performance in materials science and medicinal chemistry applications.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to predict the properties of novel derivatives of this compound based on their molecular structure. This can accelerate the discovery of new compounds with desired characteristics.
The following table outlines key properties that can be predicted through computational methods:
| Property | Computational Method | Potential Application |
| Electronic Properties (HOMO/LUMO) | Density Functional Theory (DFT) | Predicting reactivity and suitability for electronic materials |
| Spectroscopic Data (NMR, IR, UV-Vis) | DFT, TD-DFT | Aiding in structural characterization and identification |
| Solvation Free Energy | Molecular Dynamics (MD) Simulations | Understanding solubility in different solvents |
| Binding Affinity | Docking, MD Simulations | Predicting interactions with biological targets |
Elucidation of Complex Reaction Mechanisms under Varied Conditions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future research should aim to elucidate these mechanisms under a variety of conditions.
Key areas for investigation include:
Kinetic Studies: Detailed kinetic analyses of reactions involving this compound can provide valuable information about reaction rates, activation energies, and the influence of catalysts. mdpi.comIsoconversional kinetic analysis can be a powerful tool for understanding complex, multi-step reactions. mdpi.com
Spectroscopic Monitoring: In situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.
Isotopic Labeling Studies: The use of isotopically labeled reagents can provide definitive evidence for proposed reaction mechanisms by tracking the fate of individual atoms throughout a chemical transformation.
Computational Mechanistic Studies: Quantum chemical calculations can be used to model reaction pathways, identify transition states, and calculate activation barriers, providing theoretical support for experimentally observed mechanisms.
Exploration of New Chemical Transformations and Reactivity Patterns
The unique molecular structure of this compound, featuring both a phenolic hydroxyl group and a secondary amine within the piperidine (B6355638) ring, offers a rich platform for exploring novel chemical transformations.
Future research could focus on:
Functionalization of the Phenolic Hydroxyl Group: Exploring a wider range of etherification and esterification reactions can lead to the synthesis of new derivatives with tailored properties.
Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring can be a site for various transformations, including N-alkylation, N-acylation, and the formation of N-heterocyclic carbenes.
Electrophilic Aromatic Substitution: The electron-rich phenol (B47542) ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at the ortho and meta positions.
Coupling Reactions: The phenolic hydroxyl group can be converted to a triflate or other suitable leaving group, enabling participation in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
Development of Next-Generation Materials Applications
The inherent properties of this compound make it an attractive building block for the development of advanced materials.
Potential future applications include:
High-Performance Polymers: Incorporation of the rigid piperidinophenyl-phenol moiety into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance.
Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Functional Coatings: The phenolic hydroxyl group can be utilized to anchor the molecule to surfaces, creating functional coatings with properties such as corrosion resistance, anti-fouling, or specific sensory capabilities.
Membranes for Separations: Polymers derived from this compound could be engineered to create membranes with specific pore sizes and chemical affinities for applications in gas separation, water purification, and pervaporation.
Integration into Supramolecular Architectures with Tunable Properties
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and functional systems. nih.govThe ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an excellent candidate for integration into supramolecular architectures.
Future research in this area could involve:
Host-Guest Chemistry: Designing host molecules that can selectively bind this compound or its derivatives could lead to applications in sensing, controlled release, and catalysis.
Self-Assembled Monolayers (SAMs): The phenolic group can facilitate the formation of SAMs on various substrates, which could be used to modify surface properties for applications in electronics, biocompatible materials, and sensors.
Liquid Crystals: The rigid, rod-like structure of this compound suggests that its derivatives may exhibit liquid crystalline behavior, which is valuable for display technologies and optical materials.
Metal-Organic Frameworks (MOFs): The phenolic oxygen and piperidine nitrogen can act as coordination sites for metal ions, enabling the construction of MOFs with porous structures for gas storage, separation, and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
